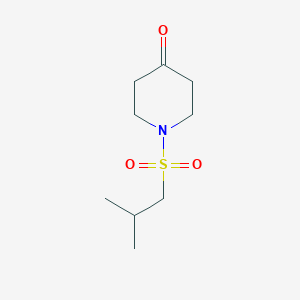

1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methylpropylsulfonyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXZQEICEWXUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one includes a piperidine ring substituted with a sulfonyl group. This structural feature is crucial as it influences the compound's interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₅NO₂S |

| Molecular Weight | 175.27 g/mol |

| Solubility | Soluble in polar solvents |

Antimicrobial Activity

Research indicates that 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

- In Vitro Studies : The compound was evaluated against Gram-positive and Gram-negative bacteria, demonstrating moderate to strong activity. Minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL for different strains .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Studies have shown that it may inhibit cancer cell proliferation through various mechanisms.

- Mechanism of Action : The sulfonyl group is believed to interact with specific enzymes and receptors involved in cell growth regulation, leading to apoptosis in cancer cells .

Enzyme Inhibition

1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one has been characterized as an inhibitor of several key enzymes, including acetylcholinesterase (AChE) and urease.

- Enzyme Inhibition Studies :

- Acetylcholinesterase (AChE) : The compound showed strong inhibitory activity with IC50 values around 2.14 µM, indicating its potential for treating conditions like Alzheimer's disease .

- Urease Inhibition : It also displayed significant urease inhibition, which could be beneficial in managing urinary tract infections .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various piperidine derivatives included 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one. Results indicated that this compound had a strong inhibitory effect on Salmonella typhi and Bacillus subtilis, with a notable reduction in bacterial viability at concentrations as low as 100 µg/mL .

Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could reduce the viability of several cancer cell lines by inducing apoptosis. The study employed various assays to measure cell death and proliferation rates, confirming its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(2-methylpropane-1-sulfonyl)-piperidin-4-one with analogous compounds:

Key Observations:

- Sulfonyl vs. Acyl Groups : Sulfonyl derivatives (e.g., 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-piperidin-4-one) exhibit higher molecular weights and polarity compared to acylated analogs like 1-(2-chloroacetyl)-piperidin-4-one .

- Aromatic vs.

Anti-Proliferative Effects:

- 1-(2-Chloroacetyl)-piperidin-4-one analogs : Derivatives with acetyl groups showed potent anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 1.148 μM for compound 84e), outperforming 5-fluorouracil (IC₅₀ = 3.15 μM). Propyl analogs were less active, highlighting the importance of substituent size .

- Sulfonyl Derivatives : While direct data are lacking, sulfonyl groups in other contexts (e.g., sulfonamide drugs) are associated with enzyme inhibition (e.g., carbonic anhydrase, topoisomerases). The isobutylsulfonyl group in the target compound may similarly interfere with cancer cell proliferation .

Enzyme Interactions:

- Piperidin-4-one derivatives with electron-withdrawing groups (e.g., sulfonyl, chloroacetyl) may inhibit topoisomerases by intercalating DNA or binding catalytic sites. For example, 1-(2-chloroacetyl)-piperidin-4-one derivatives exhibited higher efficacy against topoisomerase IIα than topoisomerase I .

Crystallographic and Conformational Analysis

- Crystal Structures: In 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one, the piperidin-4-one ring adopts a distorted boat conformation due to steric effects from substituents.

Vorbereitungsmethoden

The synthesis of 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one typically involves the introduction of the 2-methylpropane-1-sulfonyl group (a mesyl or methane sulfonyl derivative) onto a piperidin-4-one scaffold. The key steps include:

- Preparation or procurement of the piperidin-4-one intermediate.

- Sulfonylation using methane sulfonyl chloride or related sulfonyl chlorides.

- Purification and isolation of the sulfonylated product.

Preparation of Piperidin-4-one Intermediates

Piperidin-4-ones are commonly synthesized via several approaches:

Reduction of tetrahydropyridinylidene salts: A novel selective reduction process has been reported to efficiently prepare 2-substituted piperidin-4-ones from tetrahydropyridinylidene salts, which can be functionalized prior to reduction to yield the desired piperidinone derivatives.

Double aza-Michael reaction: This atom-efficient method allows access to chiral 2-substituted 4-piperidone scaffolds, which can be further modified for sulfonylation.

Classical synthesis and crystallization: Various substituted piperidin-4-ones have been synthesized and recrystallized, providing well-defined intermediates for further functionalization.

The critical step in preparing 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one is the introduction of the sulfonyl group. The following method is exemplified in related sulfonylated piperidine derivatives:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Piperidin-4-one or substituted piperidine (e.g., 4-(4-Trifluoromethoxyphenoxy) piperidine) | Starting amine or ketone intermediate |

| 2 | Triethylamine (base), Methane sulfonyl chloride (MsCl) | Sulfonylation agent and base to neutralize HCl formed |

| 3 | Solvent: Dichloromethane or toluene | Medium for reaction |

| 4 | Temperature: 0°C to room temperature | Controlled to avoid side reactions |

| 5 | Workup: Quenching with water, extraction, washing with aqueous ammonium chloride or sodium hydroxide | Removes excess reagents and byproducts |

| 6 | Purification: Crystallization from ethanol or isopropyl alcohol/water mixtures | Isolates pure sulfonylated product |

This method is supported by a detailed synthetic scheme for 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)-phenoxy]piperidine, which is structurally analogous to 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one.

Detailed Reaction Example

A representative sulfonylation procedure adapted from related literature:

- Under an inert atmosphere, dissolve the piperidin-4-one derivative (5 g, 0.0191 mol) in methylene chloride (50 ml).

- Add triethylamine (2.51 g, 0.0248 mol) to the solution at room temperature.

- Slowly add methane sulfonyl chloride (2.41 g, 0.0210 mol) dropwise while stirring.

- Maintain the reaction at room temperature for 1 hour.

- Quench the reaction by adding water, separate the organic layer.

- Wash the organic layer with water, dry, and concentrate under reduced pressure.

- Crystallize the residue from ethanol to obtain the sulfonylated piperidinone.

Reaction Monitoring and Purity Assessment

- High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and purity assessment of sulfonylated products.

- Spectral Characterization: NMR, IR, and Mass Spectrometry confirm the structure and purity.

- Crystallization: Final purification step to obtain analytically pure sulfonylated piperidin-4-one.

Comparative Table of Preparation Methods

Research Findings and Notes

- Sulfonylation reactions are typically performed under inert atmospheres to prevent moisture interference and side reactions.

- Triethylamine is a preferred base to neutralize hydrochloric acid formed during sulfonylation.

- Temperature control (0°C to room temperature) is critical to optimize yield and minimize byproducts.

- Crystallization solvents such as ethanol or isopropyl alcohol/water mixtures are used to purify the final product.

- The methods described provide routes to sulfonylated piperidinones with good yields and purity, suitable for further pharmaceutical or synthetic applications.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(2-Methylpropane-1-sulfonyl)-piperidin-4-one?

The synthesis typically involves sulfonylation of a piperidin-4-one precursor. A common approach includes reacting piperidin-4-one with 2-methylpropane-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane or THF) to introduce the sulfonyl group. Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize side products like over-sulfonated derivatives. Post-synthesis purification via column chromatography or recrystallization is critical to achieve high purity (>95%) .

Basic: How can the structural integrity and purity of this compound be validated?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the presence of characteristic signals (e.g., sulfonyl group at ~3.1–3.3 ppm for CH and piperidinone carbonyl at ~207 ppm).

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. Mobile phases like methanol:buffer (65:35) at pH 4.6 (adjusted with acetic acid) are effective .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting [M+H] at m/z corresponding to CHNOS.

Advanced: How can crystallographic data refine the structural understanding of this compound?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) provides precise bond lengths, angles, and conformation analysis. Key parameters include the sulfonyl group geometry (S=O bond lengths ~1.43 Å) and piperidinone ring puckering. High-resolution data (e.g., <1.0 Å) enables detection of subtle structural variations caused by steric effects from the 2-methylpropane substituent .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

- Structure-Activity Relationship (SAR) Analysis: Compare activity across analogs (e.g., substituent variations on the sulfonyl or piperidinone groups). For example, replacing the 2-methylpropane group with aromatic sulfonamides may alter enzyme-binding affinity .

- In Vitro Assays: Use standardized enzyme inhibition assays (e.g., fluorescence-based or radiometric) to validate conflicting results. Control variables like buffer pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤1%) .

- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., kinases) to identify binding site discrepancies caused by conformational flexibility .

Advanced: How can molecular docking predict interactions with biological targets?

- Target Preparation: Use crystallographic structures from the PDB (e.g., enzyme active sites) and optimize hydrogen bonding networks.

- Docking Software: Tools like AutoDock Vina or Schrödinger’s Glide generate binding poses. Focus on sulfonyl oxygen interactions with catalytic residues (e.g., Lys or Arg) and piperidinone carbonyl coordination with metal ions (e.g., Mg) .

- Validation: Cross-check docking results with experimental binding data (e.g., surface plasmon resonance [SPR] for affinity measurements) .

Basic: What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation.

- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Avoid ingestion—seek medical attention if exposed .

Advanced: How does the compound’s stability vary under different storage conditions?

- Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C in amber vials to prevent light-induced degradation.

- Hydrolytic Stability: Test in buffered solutions (pH 1–13) via HPLC to identify degradation products (e.g., hydrolysis of the sulfonamide bond under acidic conditions) .

Advanced: What analytical techniques characterize degradation pathways?

- Liquid Chromatography-Mass Spectrometry (LC-MS): Identify degradation products (e.g., piperidin-4-one or sulfonic acid derivatives).

- Fourier-Transform Infrared Spectroscopy (FTIR): Track loss of sulfonyl S=O stretches (1240–1350 cm) .

Basic: What are the key applications in pharmacological research?

This compound serves as a precursor for:

- Enzyme Inhibitors: Targeting proteases or kinases via sulfonamide-protein interactions.

- Receptor Modulators: Functionalizing piperidinone for CNS-targeted drugs (e.g., dopamine receptor ligands) .

Advanced: How can computational models guide SAR optimization?

- Quantum Mechanics (QM): Calculate electron density maps to prioritize substituents with optimal electronic effects (e.g., electron-withdrawing groups to enhance sulfonamide acidity).

- Free Energy Perturbation (FEP): Predict binding affinity changes for modified analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.